molecular formula C10H15N3O4 B2889478 ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856086-06-0

ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2889478
CAS No.: 1856086-06-0
M. Wt: 241.247
InChI Key: DUVUHBGAXGOKIR-UHFFFAOYSA-N
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Description

Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an isobutyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of ethyl acetoacetate with isobutylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects. The ester group can be hydrolyzed to release the active carboxylic acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-methylpropyl)-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-4-17-10(14)9-8(13(15)16)6-12(11-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUHBGAXGOKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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